molecular formula C10H11NO4 B14839334 Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate

Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate

Cat. No.: B14839334
M. Wt: 209.20 g/mol
InChI Key: YQSBEBJNRWVQQE-UHFFFAOYSA-N
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Description

Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate is a heterocyclic organic compound that contains a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate typically involves the reaction of 4-formyl-5-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of 4-carboxy-5-hydroxypyridine.

    Reduction: Formation of 4-hydroxymethyl-5-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-formyl-5-hydroxypyridine: Lacks the ethyl acetate group but shares the formyl and hydroxyl functionalities.

    Ethyl (4-formyl-5-methoxypyridin-2-YL)acetate: Similar structure with a methoxy group instead of a hydroxyl group.

    Ethyl (4-formyl-5-hydroxypyridin-2-YL)butanoate: Similar structure with a butanoate group instead of an acetate group.

Uniqueness

Ethyl (4-formyl-5-hydroxypyridin-2-YL)acetate is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, along with the ethyl acetate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(4-formyl-5-hydroxypyridin-2-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)4-8-3-7(6-12)9(13)5-11-8/h3,5-6,13H,2,4H2,1H3

InChI Key

YQSBEBJNRWVQQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)O)C=O

Origin of Product

United States

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